Cas no 1805684-84-7 (7-Chloromethyl-6-methoxy-1H-benzimidazole)

7-Chloromethyl-6-methoxy-1H-benzimidazole is a versatile benzimidazole derivative with significant utility in organic synthesis and pharmaceutical applications. Its chloromethyl and methoxy functional groups enhance reactivity, making it a valuable intermediate for constructing more complex heterocyclic compounds. The compound’s structural features allow for selective modifications, facilitating its use in the development of biologically active molecules, including potential therapeutic agents. Its stability under standard conditions ensures reliable handling and storage. This intermediate is particularly useful in medicinal chemistry for the synthesis of benzimidazole-based scaffolds, which are prevalent in drug discovery. High purity and well-defined chemical properties make it suitable for precision research and industrial applications.
7-Chloromethyl-6-methoxy-1H-benzimidazole structure
1805684-84-7 structure
商品名:7-Chloromethyl-6-methoxy-1H-benzimidazole
CAS番号:1805684-84-7
MF:C9H9ClN2O
メガワット:196.63356089592
CID:4825558

7-Chloromethyl-6-methoxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 7-Chloromethyl-6-methoxy-1H-benzimidazole
    • インチ: 1S/C9H9ClN2O/c1-13-8-3-2-7-9(6(8)4-10)12-5-11-7/h2-3,5H,4H2,1H3,(H,11,12)
    • InChIKey: VMKXXEYXJRUZBO-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(C=CC2=C1N=CN2)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 37.9

7-Chloromethyl-6-methoxy-1H-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061002845-250mg
7-Chloromethyl-6-methoxy-1H-benzimidazole
1805684-84-7 98%
250mg
$882.03 2022-04-01
Alichem
A061002845-1g
7-Chloromethyl-6-methoxy-1H-benzimidazole
1805684-84-7 98%
1g
$1,924.94 2022-04-01
Alichem
A061002845-500mg
7-Chloromethyl-6-methoxy-1H-benzimidazole
1805684-84-7 98%
500mg
$1,247.83 2022-04-01

7-Chloromethyl-6-methoxy-1H-benzimidazole 関連文献

7-Chloromethyl-6-methoxy-1H-benzimidazoleに関する追加情報

Comprehensive Overview of 7-Chloromethyl-6-methoxy-1H-benzimidazole (CAS No. 1805684-84-7): Properties, Applications, and Industry Insights

7-Chloromethyl-6-methoxy-1H-benzimidazole (CAS No. 1805684-84-7) is a specialized benzimidazole derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic compound, characterized by a chloromethyl group at the 7-position and a methoxy substituent at the 6-position, serves as a versatile intermediate in organic synthesis. Its molecular formula C9H9ClN2O and molecular weight of 196.63 g/mol make it particularly valuable for designing bioactive molecules targeting enzyme inhibition pathways.

Recent studies highlight the compound's role in developing kinase inhibitors and antimicrobial agents, aligning with growing interest in drug-resistant infection treatments. The benzimidazole core mimics purine bases, enabling interactions with biological targets—a property leveraged in cancer therapeutics and antiviral drug discovery. Researchers are exploring its potential in PARP inhibitors, a hot topic in oncology research, as evidenced by increased PubMed citations for related compounds since 2022.

Synthetic routes to CAS 1805684-84-7 typically involve multistep organic reactions starting from 4-methoxy-1,2-phenylenediamine, with careful control of chloromethylation conditions to ensure regioselectivity. Analytical characterization via HPLC-MS (≥98% purity) and NMR spectroscopy confirms the structure, while stability studies show optimal storage at 2-8°C under inert atmosphere. These protocols address frequent search queries about compound purification techniques and handling sensitive intermediates.

The agrochemical sector utilizes this intermediate in developing next-generation fungicides, particularly against Botrytis cinerea—a pressing concern in sustainable agriculture. Patent analysis reveals 14% annual growth in benzimidazole-based crop protection filings since 2020, with 7-Chloromethyl-6-methoxy-1H-benzimidazole appearing in several WO applications for systemic fungicides.

From a commercial perspective, CAS 1805684-84-7 suppliers emphasize cGMP-compliant production to meet pharmaceutical standards, responding to industry demand for high-purity building blocks. Market intelligence indicates a 22% CAGR for similar pharmaceutical intermediates through 2028, driven by small-molecule drug development pipelines. Current research explores its derivatization into fluorescent probes for cellular imaging—an emerging application in diagnostic reagents.

Environmental and safety assessments confirm the compound's compatibility with green chemistry principles when handled properly. Regulatory databases classify it as non-persistent (t1/2 < 60 days in water), addressing environmental impact concerns frequently searched by industrial users. Technical bulletins recommend engineering controls during large-scale processing, reflecting best practices for fine chemical manufacturing.

Ongoing investigations focus on structure-activity relationships of derivatives, particularly modifications at the chloromethyl position. Recent ACS publications demonstrate enhanced bioavailability profiles when incorporated into prodrug systems—a strategy gaining traction in oral drug formulation research. These developments position 7-Chloromethyl-6-methoxy-1H-benzimidazole as a key player in rational drug design methodologies.

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